molecular formula C14H9N3OS B12863731 2-Cyano-N-naphtho[2,1-d]thiazol-2-yl-acetamide

2-Cyano-N-naphtho[2,1-d]thiazol-2-yl-acetamide

Cat. No.: B12863731
M. Wt: 267.31 g/mol
InChI Key: NTDUEVZTCWLDCF-UHFFFAOYSA-N
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Description

2-Cyano-N-naphtho[2,1-d]thiazol-2-yl-acetamide is a heterocyclic compound that contains a naphthothiazole moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both cyano and thiazole groups in its structure makes it a versatile molecule for chemical modifications and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-N-naphtho[2,1-d]thiazol-2-yl-acetamide typically involves the reaction of naphthothiazole derivatives with cyanoacetamide. One common method includes the cyclocondensation of 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide with phenacyl bromide in boiling ethanol using triethylamine as a catalyst . Another approach involves the reaction of ethyl cyanoacetate with substituted aryl or heteryl amines under solvent-free conditions at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, can be applied to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-N-naphtho[2,1-d]thiazol-2-yl-acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions.

    Condensation Reactions: The active methylene group in the cyanoacetamide moiety can undergo condensation reactions with aldehydes and ketones.

    Cyclization Reactions: The compound can form heterocyclic structures through intramolecular cyclization.

Common Reagents and Conditions

    Phenacyl Bromide: Used in cyclocondensation reactions.

    Triethylamine: Acts as a base catalyst in various reactions.

    Ethanol: Common solvent for reactions involving this compound.

Major Products Formed

The major products formed from reactions involving this compound include various heterocyclic compounds, such as pyrroles and thiazoles, which are of interest for their biological activities .

Scientific Research Applications

2-Cyano-N-naphtho[2,1-d]thiazol-2-yl-acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Cyano-N-naphtho[2,1-d]thiazol-2-yl-acetamide involves its interaction with various molecular targets. For example, it can bind to DNA and interfere with topoisomerase II activity, leading to DNA double-strand breaks and cell cycle arrest . This mechanism is similar to that of other thiazole-containing compounds, which exhibit cytotoxic effects by disrupting DNA replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyano-N-naphtho[2,1-d]thiazol-2-yl-acetamide is unique due to the presence of the naphtho[2,1-d]thiazole moiety, which imparts distinct electronic and steric properties. This uniqueness enhances its potential for specific biological interactions and applications in materials science.

Properties

Molecular Formula

C14H9N3OS

Molecular Weight

267.31 g/mol

IUPAC Name

N-benzo[g][1,3]benzothiazol-2-yl-2-cyanoacetamide

InChI

InChI=1S/C14H9N3OS/c15-8-7-12(18)17-14-16-11-6-5-9-3-1-2-4-10(9)13(11)19-14/h1-6H,7H2,(H,16,17,18)

InChI Key

NTDUEVZTCWLDCF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2SC(=N3)NC(=O)CC#N

Origin of Product

United States

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